molecular formula C15H17NO2S2 B6472148 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide CAS No. 2640815-02-5

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide

Cat. No.: B6472148
CAS No.: 2640815-02-5
M. Wt: 307.4 g/mol
InChI Key: XFJILLXDGKBPMZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features a bithiophene moiety, which is a sulfur-containing aromatic ring, and an oxolane ring, which is a five-membered ring containing oxygen

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins such as actin-related protein 2/3 complex subunit . These proteins play a crucial role in cellular processes such as cell shape, motility, and intracellular trafficking.

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase , which plays a key role in neurotransmission. Inhibition of this enzyme could affect various biochemical pathways, leading to downstream effects on cellular function.

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction where a suitable oxolane derivative reacts with the bithiophene unit.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the oxolane-bithiophene intermediate with an amine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic semiconductors and conductive polymers.

    Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.

Biology:

    Enzyme Inhibition: The carboxamide group can interact with enzymes, potentially inhibiting their activity.

Medicine:

    Drug Development: Its unique structure may be explored for the development of new pharmaceuticals with specific biological activities.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or mechanical properties.

Comparison with Similar Compounds

    2-Methyloxolane: A bio-based solvent used in green extraction processes.

    N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide: A similar compound with a hydroxyethyl group instead of an ethyl group.

Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide is unique due to the specific combination of the bithiophene and oxolane moieties, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a potential pharmaceutical agent.

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-15(11-6-8-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-9-19-13/h1-4,9,11H,5-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJILLXDGKBPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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